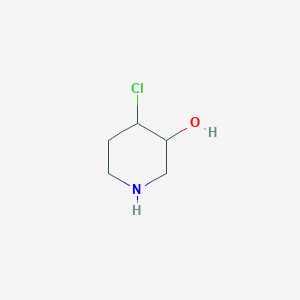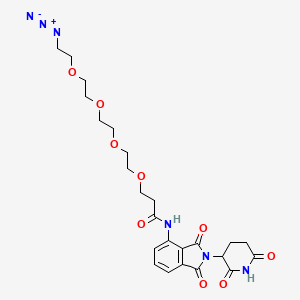![molecular formula C15H16O5 B14772750 (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl-4,6-O-benzylidene-D-glucal: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry. This compound is particularly notable for its use in the synthesis of complex oligosaccharides and glycoconjugates. Its structure includes an acetyl group at the 3-position and a benzylidene group protecting the 4,6-hydroxyl groups of the D-glucal moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-O-acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzaldehyde dimethyl acetal in the presence of an acid catalyst to form the benzylidene acetal. Subsequently, the 3-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reductive opening of the benzylidene ring can be achieved using reagents like sodium borohydride.
Substitution: The acetyl group can be selectively removed or substituted under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Sodium borohydride (NaBH4) in the presence of an acid catalyst.
Substitution: Triethylsilane and palladium on carbon (Pd/C) are used for the removal of the benzylidene group.
Major Products:
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Formation of partially benzylated derivatives.
Substitution: Removal of protective groups to yield free hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-O-acetyl-4,6-O-benzylidene-D-glucal is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the assembly of oligosaccharides .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycoconjugates in cellular processes .
Medicine: The compound is utilized in the development of glycosylated drugs and vaccines. Its derivatives are explored for their potential therapeutic applications .
Industry: In the industrial sector, 3-O-acetyl-4,6-O-benzylidene-D-glucal is employed in the production of fine chemicals and as a precursor for various synthetic processes .
Mecanismo De Acción
The mechanism of action of 3-O-acetyl-4,6-O-benzylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The benzylidene group protects the 4,6-hydroxyl groups, allowing selective reactions at other positions. The acetyl group at the 3-position can be selectively removed or modified, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at the 3, 4, and 6 positions.
4,6-O-Benzylidene-D-glucal: Lacks the acetyl group at the 3-position.
3-O-Benzyl-4,6-O-benzylidene-D-glucal: Contains a benzyl group instead of an acetyl group at the 3-position.
Uniqueness: 3-O-acetyl-4,6-O-benzylidene-D-glucal is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3 |
Clave InChI |
OOUSBTQEYNLCKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


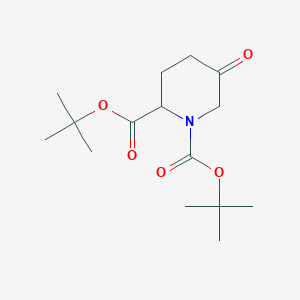
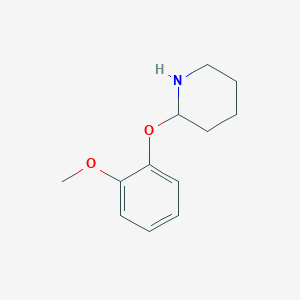
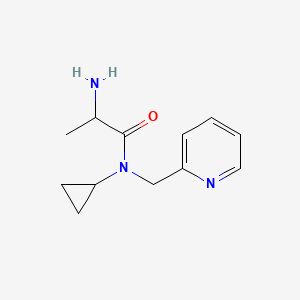
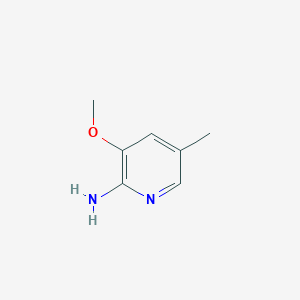
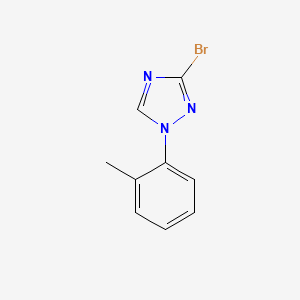
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
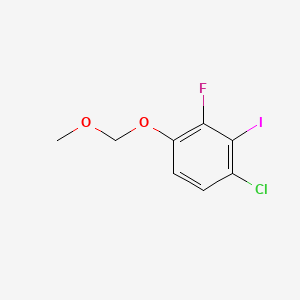
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
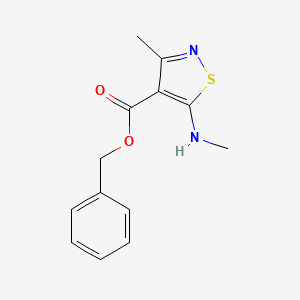
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

